Potency vs. Legacy Allosteric Antagonist CPCCOEt: >390-Fold Improvement in Functional IC50
Desmethyl-YM-298198 hydrochloride, like its parent YM-298198, demonstrates an IC50 of 16 nM for inhibiting glutamate-induced inositol phosphate production in mGluR1-expressing cells. In direct head-to-head comparison within the same study, CPCCOEt exhibited an IC50 of 6.3 μM in the identical assay system, establishing a 393-fold potency advantage for the YM-298198 scaffold [1].
| Evidence Dimension | Inhibition of glutamate-induced inositol phosphate (IP) production |
|---|---|
| Target Compound Data | IC50 = 16 nM (YM-298198; Desmethyl-YM-298198 equivalent) |
| Comparator Or Baseline | CPCCOEt: IC50 = 6.3 μM |
| Quantified Difference | 393-fold lower IC50 (higher potency) for target compound |
| Conditions | mGluR1-NIH3T3 cells; noncompetitive manner |
Why This Matters
Users requiring low-nanomolar potency for in vitro mechanistic studies or in vivo dosing can avoid the high micromolar concentrations and potential off-target effects associated with CPCCOEt.
- [1] Kohara A, Toya T, Tamura S, Watabiki T, Nagakura Y, Shitaka Y, Hayashibe S, Kawabata S, Okada M. Radioligand Binding Properties and Pharmacological Characterization of 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a High-Affinity, Selective, and Noncompetitive Antagonist of Metabotropic Glutamate Receptor Type 1. Journal of Pharmacology and Experimental Therapeutics. 2005;315(1):163-169. View Source
